molecular formula C21H23N5O2S B12157654 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B12157654
M. Wt: 409.5 g/mol
InChI Key: VFOGIKXMEPNCOQ-UHFFFAOYSA-N
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Description

8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex organic compound with a unique structure that includes a piperazine ring, hydroxyethyl group, and multiple nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves multiple steps. One common method starts with the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group. This is followed by a series of cyclization and substitution reactions to form the tetracyclic structure with nitrogen and sulfur atoms .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .

Scientific Research Applications

8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets. The hydroxyethyl group and piperazine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one stands out due to its complex tetracyclic structure and the presence of multiple functional groups.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C21H23N5O2S/c1-13-14(2)29-20-17(13)21(28)26-18(22-20)15-5-3-4-6-16(15)19(23-26)25-9-7-24(8-10-25)11-12-27/h3-6,27H,7-12H2,1-2H3

InChI Key

VFOGIKXMEPNCOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)N5CCN(CC5)CCO)C

Origin of Product

United States

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